Product packaging for Bismarck Brown Y(Cat. No.:CAS No. 10114-58-6; 8005-77-4)

Bismarck Brown Y

Cat. No.: B3417428
CAS No.: 10114-58-6; 8005-77-4
M. Wt: 346.4 g/mol
InChI Key: BDFZFGDTHFGWRQ-UHFFFAOYSA-N
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Description

C.I. Basic Brown 1 (CAS No. 8005-77-4) is a synthetic azo dye with the chemical name 1,3-benzenediamine, 4,4'-(1,3-phenylenebis(azo))bis. Its molecular formula is C₁₈H₁₈N₈, and it exists in both free base and salt forms (e.g., dihydrochloride: C₁₈H₂₂Cl₂N₂O₃S) . Key properties include:

  • Hydrogen bond donors/acceptors: 4 donors, 8 acceptors .
  • Applications: Biological staining (urine, feces), wastewater treatment modeling, and adsorption studies .
  • Solubility: Water-soluble in its dihydrochloride form, enabling use in aqueous solutions .

Structurally, it features two m-phenylenediamine groups linked via azo (–N=N–) bonds, forming a conjugated system responsible for its chromogenic properties .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H18N8 B3417428 Bismarck Brown Y CAS No. 10114-58-6; 8005-77-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[[3-[(2,4-diaminophenyl)diazenyl]phenyl]diazenyl]benzene-1,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N8/c19-11-4-6-17(15(21)8-11)25-23-13-2-1-3-14(10-13)24-26-18-7-5-12(20)9-16(18)22/h1-10H,19-22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDFZFGDTHFGWRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N=NC2=C(C=C(C=C2)N)N)N=NC3=C(C=C(C=C3)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6043753
Record name C.I. Solvent Brown 41
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Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

C.i. basic brown 1 is an odorless dark purple to blackish-brown powder. (NTP, 1992), Liquid; Water or Solvent Wet Solid
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name C.I. BASIC BROWN 1
Source CAMEO Chemicals
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Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name 1,3-Benzenediamine, 4,4'-[1,3-phenylenebis(2,1-diazenediyl)]bis-
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Solubility

1 to 10 mg/mL at 68 °F (NTP, 1992)
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name C.I. BASIC BROWN 1
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Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

CAS No.

10114-58-6; 8005-77-4, 1052-38-6, 8005-77-4
Record name C.I. BASIC BROWN 1
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Record name Solvent Brown 41
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Record name 1,3-Benzenediamine, 4,4'-[1,3-phenylenebis(2,1-diazenediyl)]bis-
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Record name 4,4'-[1,3-phenylenebis(azo)]bisbenzene-1,3-diamine
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Record name BISMARK BROWN Y BASE
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Melting Point

Starts decomposing at approximately 428 °F (NTP, 1992)
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name C.I. BASIC BROWN 1
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19848
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Chemical Reactions Analysis

Oxidation Reactions

C.I. Basic Brown 1 undergoes oxidation under acidic or alkaline conditions, yielding quinones and other oxidized derivatives:

  • Primary oxidants : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂), and ozone (O₃).

  • Products : Quinones (e.g., benzoquinone derivatives) and nitro compounds, depending on reaction conditions.

Table 1: Oxidation Reaction Parameters

Oxidizing AgentConditionsMajor Products
KMnO₄Acidic, 60°CBenzoquinone derivatives
H₂O₂Alkaline, 25°CNitroaromatic compounds
O₃Aqueous, pH 7Degraded azo bonds

Reduction Reactions

The azo bonds in C.I. Basic Brown 1 are susceptible to reductive cleavage:

  • Reducing agents : Sodium dithionite (Na₂S₂O₄), zinc-hydrochloric acid (Zn/HCl).

  • Products : Aromatic amines (e.g., 1,3-phenylenediamine) .

Reaction Scheme:

C.I. Basic Brown 1+Na2S2O421,3-Phenylenediamine+byproducts\text{C.I. Basic Brown 1} + \text{Na}_2\text{S}_2\text{O}_4 \rightarrow 2 \, \text{1,3-Phenylenediamine} + \text{byproducts}

Note: This reaction is critical in wastewater treatment to detoxify azo dyes.

Substitution Reactions

Electrophilic substitution occurs at the aromatic rings under halogenation:

  • Reagents : Bromine (Br₂), chlorine (Cl₂).

  • Products : Halogenated derivatives (e.g., brominated or chlorinated analogs).

Decomposition and Stability

  • Thermal decomposition : Above 200°C, the compound decomposes into toxic gases (e.g., nitrogen oxides, ammonia) .

  • Photodegradation : UV exposure cleaves azo bonds, forming aromatic amines and radicals.

Incompatibility and Hazardous Reactions

C.I. Basic Brown 1 reacts dangerously with:

Reactive GroupProductsHazard
Strong acids (e.g., H₂SO₄)Toxic gases (HCN, NOₓ)Acute toxicity
Alkali metals (e.g., Na)Flammable H₂ gasFire/explosion risk
Oxidizers (e.g., KNO₃)Exothermic decompositionThermal runaway

Source: CAMEO Chemicals , PubChem .

Structural Insights and Reaction Mechanisms

The reactivity of C.I. Basic Brown 1 is governed by:

  • Azo linkages : Serve as electron-deficient sites for nucleophilic attack.

  • Aromatic amines : Participate in diazotization and coupling reactions .

Degradation Pathway Example:

Azo bondreductionAminesoxidationQuinones\text{Azo bond} \xrightarrow{\text{reduction}} \text{Amines} \xrightarrow{\text{oxidation}} \text{Quinones}

Industrial and Environmental Relevance

  • Textile dyeing : Reacts with cellulose fibers via hydrogen bonding.

  • Environmental impact : Reductive cleavage in anaerobic environments generates carcinogenic aromatic amines, necessitating advanced oxidation processes (AOPs) for remediation .

Comparison with Similar Compounds

C.I. Basic Brown 4 (Bismarck Brown II)

C.I. Basic Brown 4 (CAS No. 8005-77-4 analogue) is a structural isomer of C.I. Basic Brown 1, differing in the diamine component:

Property C.I. Basic Brown 1 C.I. Basic Brown 4
Core Structure m-phenylenediamine-based azo Toluene-2,4-diamine-based azo
Molecular Formula C₁₈H₁₈N₈ Likely C₁₂H₁₄N₄ (hypothetical)*
Substituents Benzene rings Methyl groups (from toluene)
Applications Biological staining, wastewater Textile dyeing, histology (varies)
Solubility Water-soluble (as dihydrochloride) Similar water solubility

Key Differences :

  • Stability : The methyl groups in Brown 4 may enhance hydrophobicity, affecting adsorption efficiency compared to Brown 1 .
  • Chromophore : Structural variations alter light absorption, influencing colorfastness in textiles .

Solvent Brown 41 (Free Base of C.I. Basic Brown 1)

Solvent Brown 41 is the free base form of C.I. Basic Brown 1, lacking the dihydrochloride counterions:

Property C.I. Basic Brown 1 (Dihydrochloride) Solvent Brown 41 (Free Base)
Molecular Formula C₁₈H₂₂Cl₂N₂O₃S C₁₈H₁₈N₈
Solubility High water solubility Lower solubility in polar solvents
Applications Aqueous staining, wastewater studies Non-polar solvent-based industrial uses

Functional Impact : The absence of chloride ions reduces ionic interactions, limiting its utility in biological aqueous systems .

Comparison with Functionally Similar Compounds

C.I. Basic Blue 9 (Methylene Blue)

C.I. Basic Blue 9 (CAS No. 61-73-4), a thiazine dye, shares functional similarities as a cationic dye but differs structurally:

Property C.I. Basic Brown 1 C.I. Basic Blue 9
Chromophore Azo (–N=N–) Thiazine (heterocyclic S/N ring)
Molecular Formula C₁₈H₁₈N₈ C₁₆H₁₈ClN₃S
Applications Staining, wastewater models Microbiology, redox indicators
Solubility Moderate in water High water solubility
Stability Sensitive to pH/UV degradation Stable under acidic conditions

Key Contrasts :

  • Mechanism : Thiazine dyes like Basic Blue 9 rely on redox reactions for staining, while azo dyes like Brown 1 bind via ionic interactions .
  • Toxicity : Azo dyes (e.g., Brown 1) may release aromatic amines under reductive conditions, posing environmental risks compared to thiazines .

Q & A

How can the molecular structure of C.I. Basic Brown 1 be determined using spectroscopic methods?

Basic Research Question
To determine the molecular structure, employ a combination of nuclear magnetic resonance (NMR) spectroscopy for hydrogen/carbon environments, infrared (IR) spectroscopy for functional group identification, and mass spectrometry (MS) for molecular weight confirmation. Cross-reference spectral data with published literature and ensure sample purity via high-performance liquid chromatography (HPLC). Validate results using elemental analysis and X-ray crystallography if crystalline forms are available .

What experimental designs are optimal for assessing the photodegradation pathways of C.I. Basic Brown 1 under varying UV conditions?

Advanced Research Question
Design controlled UV exposure experiments using standardized light sources (e.g., UV-A/B lamps) and monitor degradation kinetics via HPLC-MS to identify intermediate products. Quantify degradation rates using pseudo-first-order kinetic models. Include control groups (e.g., dark conditions) and replicate experiments to account for environmental variability. Document protocols rigorously to ensure reproducibility .

What methodologies ensure the purity of C.I. Basic Brown 1 in laboratory-scale synthesis?

Basic Research Question
Validate purity through thin-layer chromatography (TLC) for preliminary assessment, followed by HPLC for quantitative analysis. Measure melting points and compare against established values. Perform elemental analysis (C, H, N) to confirm stoichiometric ratios. Document synthesis conditions (e.g., temperature, solvent ratios) to minimize batch-to-batch variability .

How can researchers resolve contradictions in reported solubility data for C.I. Basic Brown 1 across studies?

Advanced Research Question
Conduct systematic solubility tests under controlled conditions (e.g., temperature, solvent polarity, pH) using gravimetric or spectrophotometric methods. Perform meta-analysis of existing studies to identify methodological discrepancies (e.g., solvent purity, equilibration time). Apply statistical models (e.g., ANOVA) to assess variability significance. Publish detailed protocols to standardize future research .

What spectroscopic characteristics are critical for identifying C.I. Basic Brown 1 in mixed dye systems?

Basic Research Question
Focus on UV-Vis spectroscopy to identify λmax absorption peaks (typically 450-500 nm for basic brown dyes). Use IR spectroscopy to detect amine and aromatic functional groups. Compare spectral libraries and employ derivative spectroscopy to resolve overlapping peaks in mixtures. Validate with hyphenated techniques like LC-MS .

How can interactions between C.I. Basic Brown 1 and synthetic polymers be experimentally characterized?

Advanced Research Question
Utilize isothermal titration calorimetry (ITC) to quantify binding thermodynamics. Monitor interaction kinetics via surface plasmon resonance (SPR) or UV-Vis spectroscopy. Complement with molecular dynamics simulations to predict binding sites. Replicate experiments across polymer types (e.g., nylon, polyester) and report confidence intervals for thermodynamic parameters .

What strategies mitigate batch variability in the synthesis of C.I. Basic Brown 1 for reproducible research?

Advanced Research Question
Implement design of experiments (DoE) to optimize reaction parameters (e.g., pH, temperature, catalyst concentration). Use statistical process control (SPC) charts to monitor variability. Characterize intermediates via in-situ FTIR or Raman spectroscopy. Share raw data and synthesis logs in supplementary materials for peer validation .

How can researchers validate the environmental stability of C.I. Basic Brown 1 in aqueous systems?

Advanced Research Question
Design accelerated aging studies under varying pH, temperature, and ionic strength. Analyze degradation products via LC-QTOF-MS and assess toxicity using bioassays (e.g., Daphnia magna). Model long-term stability using Arrhenius equations. Compare results with regulatory databases (e.g., EPA) to identify compliance gaps .

Methodological Notes

  • Data Reprodubility : Adhere to guidelines for detailed experimental documentation, including raw data, instrument calibration records, and statistical analysis workflows .
  • Conflict Resolution : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine research questions and address contradictory findings .
  • Ethical Compliance : Ensure all studies align with institutional review protocols for chemical safety and data integrity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Bismarck Brown Y
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.